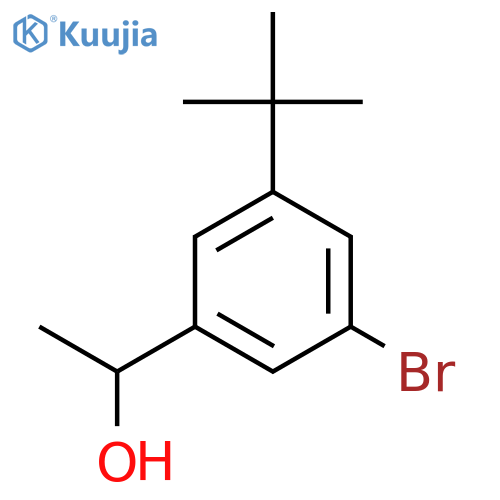

Cas no 1433497-80-3 (1-(3-Bromo-5-tert-butylphenyl)ethanol)

1433497-80-3 structure

商品名:1-(3-Bromo-5-tert-butylphenyl)ethanol

1-(3-Bromo-5-tert-butylphenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- 1-(3-Bromo-5-(t-butyl)phenyl)ethanol

- 1433497-80-3

- JWRMRXYULMDKTK-UHFFFAOYSA-N

- 1-(3-Bromo-5-tert-butylphenyl)ethanol

- SCHEMBL14918336

-

- インチ: 1S/C12H17BrO/c1-8(14)9-5-10(12(2,3)4)7-11(13)6-9/h5-8,14H,1-4H3

- InChIKey: JWRMRXYULMDKTK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(C)O)C=C(C=1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 256.04628g/mol

- どういたいしつりょう: 256.04628g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

1-(3-Bromo-5-tert-butylphenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB606029-250mg |

1-(3-Bromo-5-(t-butyl)phenyl)ethanol; . |

1433497-80-3 | 250mg |

€337.70 | 2024-07-19 | ||

| abcr | AB606029-1g |

1-(3-Bromo-5-(t-butyl)phenyl)ethanol; . |

1433497-80-3 | 1g |

€623.50 | 2024-07-19 | ||

| abcr | AB606029-5g |

1-(3-Bromo-5-(t-butyl)phenyl)ethanol; . |

1433497-80-3 | 5g |

€2092.30 | 2024-07-19 |

1-(3-Bromo-5-tert-butylphenyl)ethanol 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1433497-80-3 (1-(3-Bromo-5-tert-butylphenyl)ethanol) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1433497-80-3)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):200/369/1240